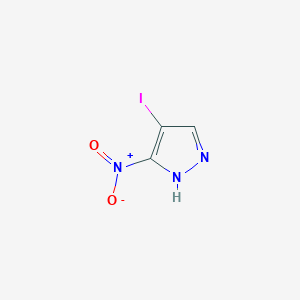![molecular formula C6H4N4O3 B1352870 1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one CAS No. 61719-60-6](/img/structure/B1352870.png)
1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one” is a chemical compound that belongs to the class of imidazo[4,5-c]pyridin-2-ones . It is a derivative of imidazo[4,5-c]pyridin-2-one, which has been identified as a novel Src family kinase inhibitor against glioblastoma .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. For instance, one of the derivatives of imidazo[4,5-c]pyridin-2-one, 4-amino-1-cyclopentyl-3-(1H-indol-5-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (1r), was synthesized from 7d (300 mg, 1.4 mmol) and 8r (443 mg, 2.8 mmol) according to a general procedure and obtained as a brown solid .Molecular Structure Analysis
The molecular structure of “1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one” is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Agents
- Application : Imidazo[4,5-b]pyridine derivatives are known to have analgesic (pain-relieving) and nonsteroidal anti-inflammatory effects .
- Methods : These compounds are typically synthesized from readily available derivatives of 2,3-diaminopyridine .
Antidepressant Agents
- Application : Certain imidazo[4,5-b]pyridine derivatives exhibit antidepressant activity .
- Methods : The synthesis methods are similar to those used for the analgesic and anti-inflammatory agents .
- Results : While specific results can vary, these compounds have shown potential in treating depressive disorders .
Cardiotonic Agents
- Application : Some imidazo[4,5-b]pyridine derivatives have cardiotonic effects, meaning they can increase the contractility of the heart .
- Methods : The synthesis methods are similar to those used for the other applications .
- Results : These compounds could potentially be used to treat certain heart conditions .
Antibacterial and Antimycobacterial Agents
- Application : Imidazole derivatives have been reported to show antibacterial and antimycobacterial activities .
- Methods : The synthesis methods are similar to those used for the other applications .
- Results : These compounds could potentially be used to treat bacterial and mycobacterial infections .
Antitumor Agents
- Application : Certain imidazole derivatives have been found to inhibit excessive angiogenesis, which is essential for the growth of tumor cells .
- Methods : The synthesis methods are similar to those used for the other applications .
- Results : These compounds could potentially be used in cancer treatment .
Lymphocyte Function-Associated Nitrogen (LFA-1) Inhibitors
- Application : Some imidazole derivatives serve as lymphocyte function-associated nitrogen (LFA-1) inhibitors .
- Methods : The synthesis methods are similar to those used for the other applications .
- Results : These compounds could potentially be used to modulate immune responses .
Antidiabetic Agents
- Application : Certain imidazole derivatives have been found to exhibit antidiabetic activity .
- Methods : The synthesis methods are similar to those used for the other applications .
- Results : These compounds could potentially be used in the treatment of diabetes .
Anti-allergic Agents
- Application : Some imidazole derivatives have been reported to show anti-allergic activities .
- Methods : The synthesis methods are similar to those used for the other applications .
- Results : These compounds could potentially be used to treat allergic reactions .
Antipyretic Agents
Propiedades
IUPAC Name |
7-nitro-1,3-dihydroimidazo[4,5-c]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-6-8-3-1-7-2-4(10(12)13)5(3)9-6/h1-2H,(H2,8,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNADQHDSICALJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)[N+](=O)[O-])NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393024 |
Source


|
| Record name | 7-Nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one | |
CAS RN |
61719-60-6 |
Source


|
| Record name | 7-Nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-{[(2,4-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B1352801.png)

![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenecarbohydrazide](/img/structure/B1352803.png)
![methyl 3-{(E)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-(1H-1,2,4-triazol-1-yl)propanoate](/img/structure/B1352804.png)






